

Application of N-Methylantranilate in Fragrance Chemistry: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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Introduction

N-Methylantranilate (methyl 2-(methylamino)benzoate) is a key aromatic compound extensively utilized in the fragrance and flavor industries.[1] Possessing a characteristic sweet, fruity, and floral aroma reminiscent of Concord grapes and orange blossoms, it is a versatile ingredient in a wide array of consumer products, including fine fragrances, soaps, detergents, and shampoos.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of **N-Methylantranilate** in the context of fragrance chemistry.

Physicochemical and Olfactory Properties

N-Methylantranilate is a pale yellow liquid that may crystallize at lower temperatures and characteristically exhibits a bluish fluorescence.[1] Its complex sensory profile is described as having grape-like, musty-floral, and sweet notes with undertones of orange-blossom, mandarin-peel, and a winery fruitiness.[1]

Table 1: Physicochemical Properties of **N-Methylantranilate**

Property	Value	Reference(s)
CAS Number	85-91-6	[1][3]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][3]
Molecular Weight	165.19 g/mol	[1][3]
Appearance	Pale yellow liquid with bluish fluorescence	[1][3]
Boiling Point	255-256 °C	[1]
Melting Point	18.5-19.5 °C	[1]
Vapor Pressure	2.77E+00 Pa @ 25°C	[1]
Water Solubility	2.57E+02 mg/L @ 25°C	[1]
Log KOW	2.81	[1]
Odor Profile	Grape, orange blossom, sweet, musty, fruity	[1]
Flavor Profile	Sweet, fruity, Concord grape	[1]

Applications in Fragrance Formulations

N-Methylantranilate is a valuable component in numerous fragrance compositions, lending its characteristic sweet and fruity notes. It is particularly effective in creating floral bouquets with a fresh, citrusy lift.[4] Its use, however, is regulated due to its potential for phototoxicity.[1] Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have established concentration limits for its application in various product categories.[5]

Table 2: Regulatory Concentration Limits for **N-Methylantranilate** in Cosmetic Products

Product Type	Maximum Concentration (%)	Reference(s)
Leave-on products	0.1	[6][7]
Rinse-off products	0.2	[6][7]

Furthermore, as a secondary amine, **N-Methylantranilate** has the potential to form nitrosamines in the presence of nitrosating agents.[8][9] Therefore, formulations should avoid such agents, and the maximum allowable nitrosamine content is strictly limited.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Methylantranilate via Reductive Alkylation

This protocol details a common industrial method for synthesizing **N-Methylantranilate** with high purity and good yield.[1]

Objective: To synthesize **N-Methylantranilate** through the reductive alkylation of methyl antranilate.

Materials:

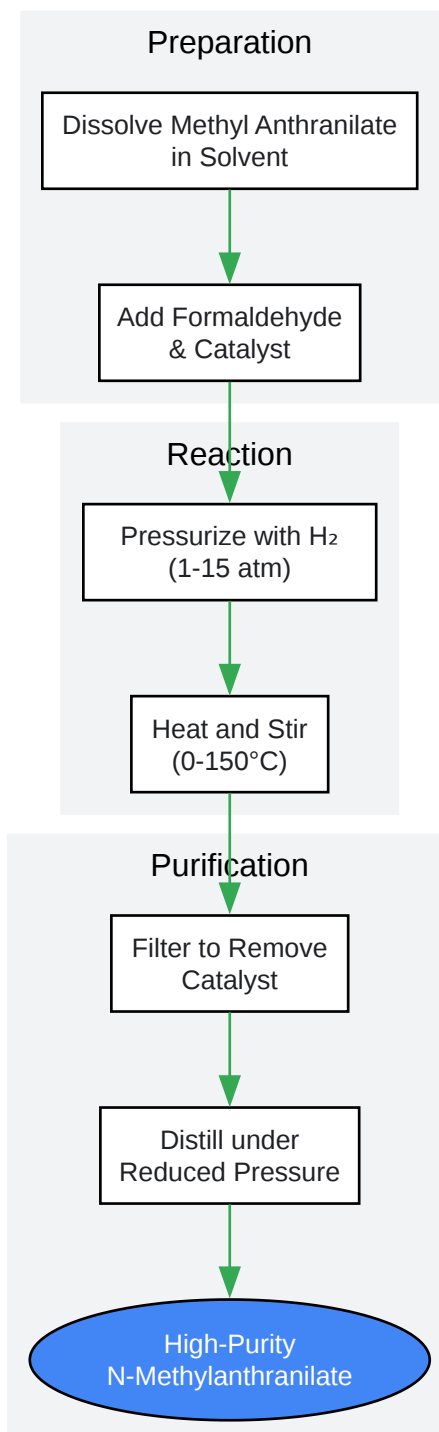
- Methyl antranilate
- Formaldehyde solution (37% in water)
- Hydrogenation catalyst (e.g., 5% Palladium on carbon)
- Solid acid catalyst (optional, for improved yield)
- Water-miscible solvent (e.g., Methanol, Ethyl acetate)
- Hydrogen gas
- Reaction vessel suitable for hydrogenation under pressure (e.g., Parr reactor)
- Distillation apparatus
- Filter aid (e.g., Celite)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation: In a pressure reactor, combine methyl anthranilate (e.g., 2.0 mol), ethyl acetate (e.g., 700 mL), and 5% palladium on carbon catalyst (e.g., 30 g).[\[10\]](#) For potentially improved yields, a solid acid catalyst can also be added at this stage.[\[10\]](#)
- Reaction:
 - Cool the mixture to approximately 5°C.[\[10\]](#)
 - Slowly add the 37% aqueous formaldehyde solution (e.g., 2.12 mol) to the cooled mixture.[\[10\]](#)
 - Seal the reactor and purge with hydrogen gas.
 - Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[\[3\]](#)[\[10\]](#)
 - Stir the mixture continuously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake, which typically takes around 6 hours.[\[3\]](#)[\[10\]](#) Alternatively, reaction completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[\[5\]](#)
- Catalyst Removal: Once the reaction is complete, cool the vessel, carefully release the pressure, and filter the mixture through a filter aid to remove the catalyst.[\[5\]](#)[\[10\]](#)
- Work-up:
 - Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[\[3\]](#)[\[10\]](#)
 - Separate the organic layer and wash it with a saturated sodium chloride solution.[\[3\]](#)[\[10\]](#)
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:

- Evaporate the solvent under reduced pressure.[3][10]
- The crude product is then purified by distillation under reduced pressure to isolate high-purity **N-Methylantranilate**. [5][10]



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Workflow for the synthesis of **N-Methylantranilate**.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **N-Methylantranilate** in a Fragrance Product

Objective: To quantify the concentration of **N-Methylantranilate** in a fragrance sample using an internal standard method.

Materials and Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Fragrance sample containing **N-Methylantranilate**
- **N-Methylantranilate** standard (purity >98%)
- Internal Standard (IS) (e.g., Naphthalene)
- Solvent (e.g., Dichloromethane or Ethyl Acetate)
- Volumetric flasks, pipettes, and syringes
- Analytical balance

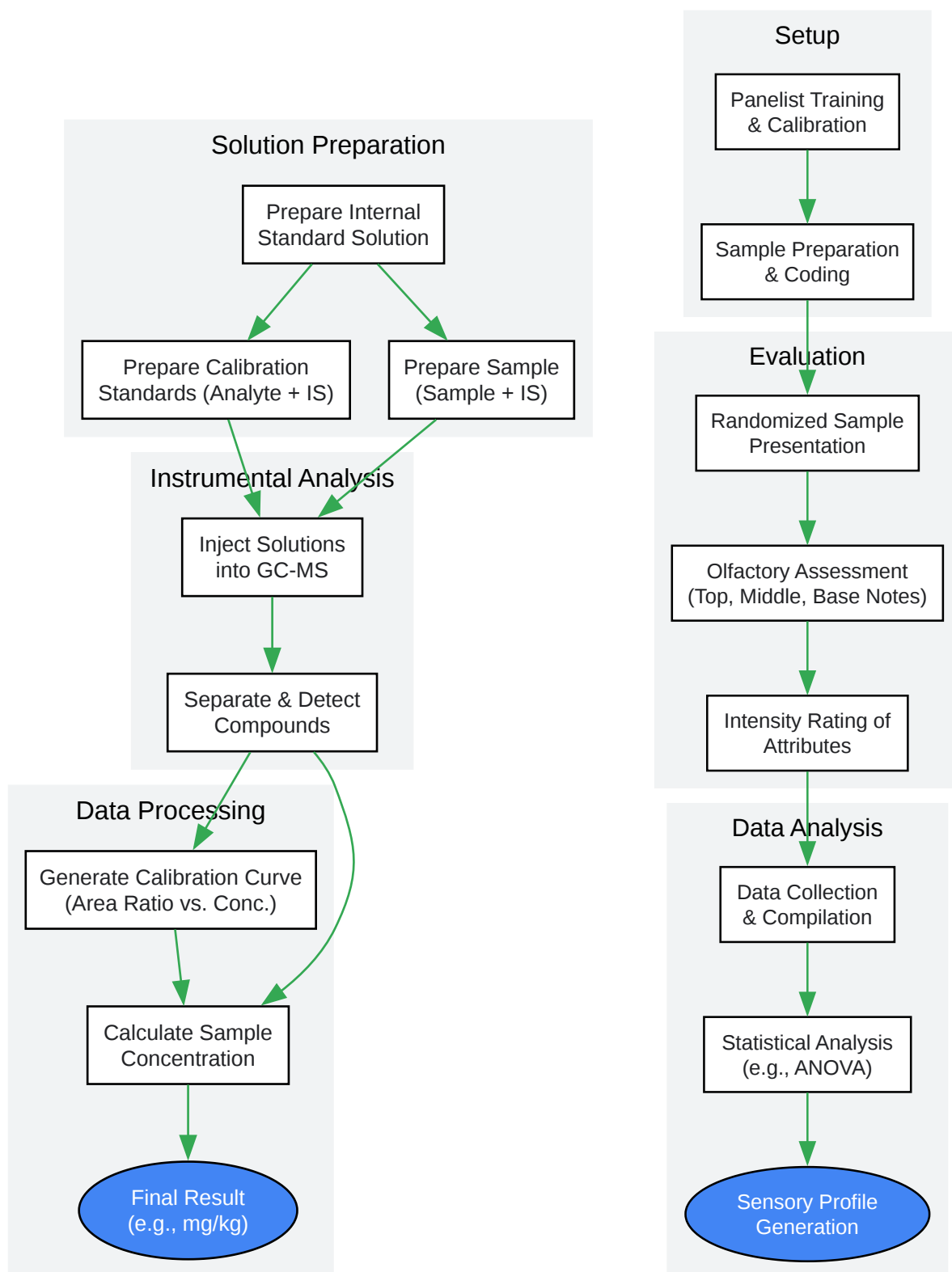
Procedure:

- Standard Solution Preparation:
 - Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
 - **N-Methylantranilate** Stock Solution: Accurately weigh a known amount of **N-Methylantranilate** standard and dissolve it in the solvent in a separate volumetric flask.

- Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the **N-Methylantranilate** stock solution and a fixed amount of the IS stock solution to volumetric flasks, and diluting with the solvent to the mark.
- Sample Preparation:
 - Accurately weigh a known amount of the fragrance sample into a volumetric flask.
 - Add a fixed amount of the IS stock solution.
 - Dilute to the mark with the solvent.
 - For complex matrices like creams or lotions, a solvent extraction step may be necessary. For shampoos, a liquid-liquid extraction can be employed.[\[11\]](#)
- GC-MS Analysis:
 - Injection: Inject a small, fixed volume (e.g., 1 μ L) of each calibration standard and the prepared sample into the GC-MS system.[\[5\]](#)
 - Chromatographic Conditions (Example):
 - Column: DB-5ms or similar non-polar capillary column.[\[5\]](#)
 - Carrier Gas: Helium.
 - Injector Temperature: 250°C.[\[3\]](#)
 - Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure good separation.[\[3\]](#)
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI).[\[3\]](#)
 - Mode: Operate in either full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of the target analyte and

internal standard.[5]

- Data Analysis:
 - Calibration Curve: For each calibration standard, calculate the ratio of the peak area of **N-Methylantranilate** to the peak area of the internal standard. Plot this ratio against the concentration of **N-Methylantranilate** to generate a calibration curve.
 - Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of **N-Methylantranilate** in the sample.[5]



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